molecular formula C6H7N3O3 B576344 Methyl 3-amino-5-hydroxypyrazine-2-carboxylate CAS No. 1503-03-3

Methyl 3-amino-5-hydroxypyrazine-2-carboxylate

Cat. No.: B576344
CAS No.: 1503-03-3
M. Wt: 169.14
InChI Key: JYUKXBXGBDQLMK-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H7N3O3 It is a derivative of pyrazine, characterized by the presence of amino and hydroxyl groups on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate typically involves the reaction of 3-amino-5-hydroxypyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as column chromatography, may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-hydroxypyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 3-hydroxypyrazine-2-carboxylate
  • Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate
  • 3-amino-5-hydroxypyrazine-2-carboxamide

Comparison: Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is unique due to the presence of both amino and hydroxyl groups on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a broader range of synthetic and biological applications .

Properties

IUPAC Name

methyl 2-amino-6-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-6(11)4-5(7)9-3(10)2-8-4/h2H,1H3,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUKXBXGBDQLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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